molecular formula C10H10Br2N2 B2402031 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide CAS No. 2416235-31-7

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide

Cat. No.: B2402031
CAS No.: 2416235-31-7
M. Wt: 318.012
InChI Key: GQHMLUCGVIBIQG-UHFFFAOYSA-N
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Description

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylphenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting bromomethyl derivative is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

On an industrial scale, the production of 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole
  • 5-(Bromomethyl)-1-methyl-1H-pyrazole
  • 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYGJILXYSOZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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